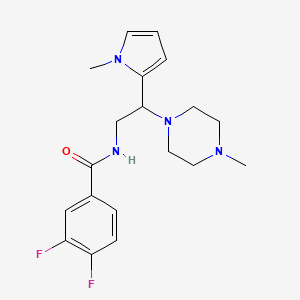

3,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H24F2N4O and its molecular weight is 362.425. The purity is usually 95%.

BenchChem offers high-quality 3,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

DNA Binding and Cellular Imaging

Compounds containing benzamide and piperazine structures, similar to Hoechst 33258 analogues, are known for their ability to bind to the minor groove of DNA, showing specificity for AT-rich sequences. Such compounds are utilized in cellular biology for DNA staining, facilitating the analysis of chromosomes and nuclear DNA content. This underlines their potential in diagnostic applications and as a basis for drug design targeting DNA interactions (Issar & Kakkar, 2013).

Environmental Degradation of Polyfluoroalkyl Chemicals

The difluoro component relates to polyfluoroalkyl chemicals, which are examined for their environmental persistence and degradation pathways. Research in this area focuses on microbial degradation mechanisms that could transform these persistent pollutants into less harmful substances. This is critical for understanding the environmental fate and potential remediation strategies for fluorinated compounds (Liu & Avendaño, 2013).

Applications in Medicinal Chemistry

The presence of methylpiperazine and benzamide functionalities is significant in the context of medicinal chemistry. For instance, arylpiperazine derivatives are important in developing treatments for depression, psychosis, or anxiety. These structures are metabolized in the body, leading to various effects based on their interaction with neurotransmitter receptors, highlighting their importance in pharmaceutical research and development (Caccia, 2007).

Development of Small-molecule Inhibitors

Compounds with similar structural motifs are explored as small-molecule inhibitors for various biological targets, such as coagulation factor Xa. These research endeavors aim to develop new therapeutics with specific action mechanisms, demonstrating the potential of such compounds in addressing unmet medical needs (Pauls, Ewing, & Choi-Sledeski, 2001).

Toxicology and Environmental Safety

The study of fluorinated compounds also extends to their toxicological profiles and environmental impact. For instance, novel fluorinated alternatives to legacy pollutants are assessed for their systemic and organ-specific toxicities. This research is crucial for regulatory purposes and ensuring the safe use of such chemicals in various applications (Wang et al., 2019).

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F2N4O/c1-23-8-10-25(11-9-23)18(17-4-3-7-24(17)2)13-22-19(26)14-5-6-15(20)16(21)12-14/h3-7,12,18H,8-11,13H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLJQHFGJWNFEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2565052.png)

![(Z)-3-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B2565053.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)picolinamide](/img/structure/B2565054.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2565068.png)